5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Description

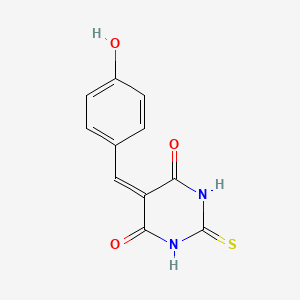

5-(4-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a thiobarbituric acid derivative characterized by a pyrimidinedione core with a thioxo group at position 2 and a 4-hydroxybenzylidene substituent at position 4. The 4-hydroxybenzylidene moiety introduces hydrogen-bonding capacity and electronic effects, influencing both chemical reactivity and biological interactions. This compound belongs to a broader class of 2-thioxodihydropyrimidinediones, which are studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities .

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIHQVDPAHPETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is the fibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.

Biological Activity

5-(4-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 262.27 g/mol

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The antioxidant capacity was evaluated using various assays, including:

- DPPH Radical Scavenging Assay : Demonstrated significant free radical scavenging ability.

- CUPRAC Assay : Showed strong reducing power, indicating its potential as an antioxidant.

Anticancer Activity

The compound has been investigated for its anticancer effects across multiple cancer cell lines. Key findings include:

- Cell Lines Tested : PANC-1 (pancreatic cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

A study reported that the compound significantly inhibited cell proliferation in PANC-1 cells with an IC value of approximately 15 µM.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| HeLa | 18 | Apoptosis induction |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties:

- Cholinesterase Inhibition : Effective in inhibiting acetylcholinesterase, which is significant for neuroprotective applications.

- Tyrosinase Inhibition : Shows potential for use in skin whitening products due to its ability to inhibit melanin production.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the pyrimidine scaffold and evaluated their cytotoxicity against various cancer types. The most potent derivative demonstrated remarkable efficacy against pancreatic cancer cells with minimal toxicity to normal cells .

Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of the compound. The results indicated a high degree of free radical scavenging activity, comparable to established antioxidants . This suggests potential applications in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-thioxodihydropyrimidinediones arises from substitutions at positions 1, 3, and 5. Below is a comparative analysis of key analogs:

Structural Modifications and Physicochemical Properties

Key Research Findings

- Hydrophilicity vs. Bioactivity : Hydroxy and carboxylic acid substituents (e.g., benzoic acid in ) improve aqueous solubility but may reduce membrane permeability. Balancing these properties is critical for optimizing pharmacokinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) increase electrophilicity at the pyrimidinedione core, enhancing reactivity in nucleophilic environments .

- Steric Hindrance : Bulky substituents at N1/N3 (e.g., 4-methylphenyl in ) can reduce enzymatic binding affinity, as observed in AAC(6′)-Ib inhibition studies .

Q & A

Q. What are the recommended synthetic pathways for 5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and how can reaction yields be optimized?

Methodological Answer : The synthesis typically involves a condensation reaction between 4-hydroxybenzaldehyde and 2-thiobarbituric acid under acidic or basic conditions. Optimization can be achieved via response surface methodology (RSM) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For example, using a split-plot experimental design (as described in agricultural chemistry studies) allows simultaneous testing of multiple variables while minimizing resource use . Characterization of intermediates via thin-layer chromatography (TLC) and HPLC ensures reaction progress monitoring.

Q. How should structural elucidation of this compound be approached, particularly regarding its tautomeric forms?

Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to identify tautomeric equilibria between the thione and thiol forms. X-ray crystallography provides definitive confirmation of the solid-state structure, as seen in analogous pyrimidinediones . Computational methods (e.g., DFT calculations) can predict stability of tautomers in solution, correlating with experimental data from UV-Vis spectroscopy in solvents of varying polarity.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer : Start with broad-spectrum assays such as:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with controls for solvent effects .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to establish IC₅₀ values.

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits. Marine-derived pyrimidinedione analogs have shown activity in similar screens, suggesting a plausible starting point .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell line specificity, solvent choice) or compound purity . To address this:

- Perform meta-analyses of existing data, highlighting variables like pH, incubation time, and concentration ranges.

- Use orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis studies) to confirm mechanisms.

- Reference environmental fate studies (e.g., compound stability under varying light/temperature conditions) to assess degradation products that might influence bioactivity .

Q. What advanced techniques are recommended for studying its interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to purified proteins.

- Molecular Dynamics (MD) Simulations : Model interactions with DNA grooves or enzyme active sites, validated by isothermal titration calorimetry (ITC) .

- Cryo-EM : For large complexes, resolve structural interactions at near-atomic resolution. Analogous studies on pyrimidinedione derivatives have utilized these methods to map binding sites .

Q. How can environmental impacts of this compound be assessed in long-term ecological studies?

Methodological Answer : Adopt a tiered approach:

Laboratory studies : Measure biodegradation rates using OECD 301F tests and photolysis under simulated sunlight .

Microcosm/mesocosm experiments : Evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota.

Field monitoring : Deploy passive samplers in water systems to track persistence, referencing methodologies from environmental chemistry frameworks .

Q. What strategies are effective for improving its solubility and bioavailability in pharmacological studies?

Methodological Answer :

- Co-crystallization : Screen with co-formers like citric acid or cyclodextrins to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, optimizing size and zeta potential via dynamic light scattering (DLS).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 4-hydroxybenzylidene moiety, guided by SAR studies on related compounds .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data (e.g., NMR splitting patterns) across different batches?

Methodological Answer :

- Standardize sample preparation : Use deuterated solvents from the same supplier and control moisture levels.

- Statistical validation : Apply principal component analysis (PCA) to batch data to identify outlier spectra.

- Collaborative cross-validation : Share raw data with independent labs for reproducibility checks, as emphasized in analytical chemistry best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.